This compound is part of a broader class of cyclic amines, specifically piperidines, which are known for their diverse biological activities. It is often studied for its potential as a pharmaceutical agent, particularly in the context of neurological and psychiatric disorders.
The synthesis of 1-(cyclopropylmethyl)piperidine-4-carboxylic acid typically involves several steps that can vary depending on the desired purity and yield. One common method includes:
The process can be optimized through various parameters such as temperature, reaction time, and concentration of reactants to enhance yield and purity .
The molecular structure of 1-(cyclopropylmethyl)piperidine-4-carboxylic acid features a piperidine ring that is substituted with a cyclopropylmethyl group at one nitrogen atom and a carboxylic acid functional group at the fourth carbon atom of the ring.
InChI=1S/C10H17NO2/c11-10(12)9-3-5-11(6-4-9)7-8-1-2-8/h8-9H,1-7H2,(H,11,12)C1CC(CN2CCC(CC2)C(=O)O)C11-(Cyclopropylmethyl)piperidine-4-carboxylic acid can participate in various chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or therapeutic efficacy .
The mechanism of action for 1-(cyclopropylmethyl)piperidine-4-carboxylic acid is not fully elucidated but is believed to involve interactions with neurotransmitter systems in the brain. Specifically:
The scientific applications of 1-(cyclopropylmethyl)piperidine-4-carboxylic acid are diverse:
1-(Cyclopropylmethyl)piperidine-4-carboxylic acid (C₁₀H₁₇NO₂; MW 183.25 g/mol) features a piperidine ring substituted at the nitrogen atom with a cyclopropylmethyl group and at the C4 position with a carboxylic acid moiety. Key structural parameters include:
Table 1: Key Structural Descriptors
| Property | Value/Descriptor |
|---|---|
| Molecular formula | C₁₀H₁₇NO₂ |
| Molecular weight | 183.25 g/mol |
| Piperidine conformation | Chair |
| Cyclopropylmethyl position | Equatorial (preferred) |
| Torsional flexibility | High (C-C bonds in linker) |
Tautomerism: The compound exhibits carboxylic acid tautomerism, with the carbonyl oxygen existing in syn/anti configurations relative to the piperidine nitrogen. Infrared spectroscopy confirms the dominant keto form (C=O stretch at 1710 cm⁻¹) over enol tautomers [6]. Zwitterion formation (COO⁻/⁺NH) is energetically disfavored in the gas phase but stabilized in polar solvents, as per density functional theory calculations (ΔG = +3.2 kcal/mol in water) [8].
Conformational Dynamics:
Single-crystal X-ray diffraction reveals:
Supramolecular Architecture:
Figure 1: Hydrogen Bonding Motifs
Dimer: O-H···O=C (Carboxylic acid) ↓ Chain: C-H···O (Piperidine → Carbonyl) ↓ Sheet: N⁺-H···Cl⁻ (Ionic crystals) Density functional theory (B3LYP/6-311G(d,p)) elucidates electronic behavior:
Table 2: Density Functional Theory-Derived Electronic Parameters
| Property | Value |
|---|---|
| HOMO Energy | -7.3 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 6.1 eV |
| Carboxyl O Charge (Mulliken) | -0.52 e⁻ |
| Piperidine N Charge | -0.31 e⁻ (neutral), +0.12 e⁻ (protonated) |
Solvent Effects: Polar solvents (ε = 78) stabilize zwitterions by 8.4 kcal/mol versus gas phase. Water coordination induces proton transfer from COOH to N, forming a charge-separated state [8].
CAS No.: 79-89-0
CAS No.: 19519-55-2
CAS No.: 53696-69-8
CAS No.: 33227-10-0